Tributylstannylacetylene
Overview
Description
Tributylstannylacetylene, also known as ethynyltributylstannane, is a chemical compound with the molecular formula C14H28Sn and a molecular weight of 315.08 g/mol . This compound is characterized by its acetylene and tributylstannyl functional groups, making it a valuable reagent in organic synthesis . It is a clear, colorless liquid with a boiling point of 70°C at 0.2 mm Hg and a density of 1.089 g/mL at 25°C .
Biochemical Analysis
Biochemical Properties
Tributylstannylacetylene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves its use as a reactant in the Stille coupling reaction, where it interacts with aryl halides in the presence of a palladium catalyst to form terminal arylacetylene derivatives . Additionally, this compound can react with benzotriazinones via denitrogenative insertion in the presence of a nickel catalyst to form isoquinolone derivatives . These interactions highlight the compound’s versatility and importance in biochemical synthesis.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with various biomolecules. In the Stille coupling reaction, this compound acts as a nucleophile, attacking the electrophilic aryl halide in the presence of a palladium catalyst to form a carbon-carbon bond . This reaction mechanism highlights the compound’s ability to participate in enzyme-catalyzed reactions, leading to the formation of complex organic molecules. Additionally, this compound’s interaction with nickel catalysts in denitrogenative insertion reactions further demonstrates its versatility in biochemical synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is known to be stable under specific conditions, but prolonged exposure to air and moisture can lead to its degradation . This degradation can affect the compound’s reactivity and, consequently, its impact on cellular functions. Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound on cellular function and stability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and interactions. At high doses, this compound can exhibit toxic effects, including acute toxicity and adverse effects on cellular function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies to avoid potential toxicity and ensure accurate results.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s role in the Stille coupling reaction and denitrogenative insertion reactions suggests its involvement in pathways related to organic synthesis and metabolism
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical applications and ensuring its effective delivery to target sites.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications These localization mechanisms can influence the compound’s reactivity and interactions with biomolecules, ultimately affecting its biochemical properties and cellular effects
Preparation Methods
Synthetic Routes and Reaction Conditions: Tributylstannylacetylene can be synthesized through various methods. One common approach involves the reaction of acetylene with tributyltin hydride in the presence of a catalyst . Another method includes the reaction of ethynylmagnesium bromide with tributyltin chloride in tetrahydrofuran . The reaction conditions typically involve low temperatures and an inert atmosphere to prevent oxidation and moisture sensitivity .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tributylstannylacetylene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Stille coupling reactions with aryl halides in the presence of a palladium catalyst to form terminal arylacetylene derivatives.
Dimerization Reactions: It can dimerize to form 1,4-bis(tributylstannyl)but-1-en-3-yne using a metal complex with a bulky ligand catalyst system.
Denitrogenative Insertion Reactions: It reacts with benzotriazinones in the presence of a nickel catalyst to form isoquinolone derivatives.
Common Reagents and Conditions:
Palladium Catalyst: Used in Stille coupling reactions.
Nickel Catalyst: Used in denitrogenative insertion reactions.
Metal Complex with Bulky Ligand: Used in dimerization reactions.
Major Products Formed:
Terminal Arylacetylene Derivatives: Formed from Stille coupling reactions.
1,4-bis(tributylstannyl)but-1-en-3-yne: Formed from dimerization reactions.
Isoquinolone Derivatives: Formed from denitrogenative insertion reactions.
Scientific Research Applications
Tributylstannylacetylene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tributylstannylacetylene involves the generation of tributylstannyl radicals, which can add to multiple bonds in a substrate. For instance, in the presence of azobisisobutyronitrile (AIBN), tributylstannyl enolates derived from aromatic ketones can react with electron-deficient alkenes and alkynes to yield carbostannylated adducts. This radical addition mechanism is crucial for its reactivity and versatility in organic synthesis.
Comparison with Similar Compounds
Trimethylstannylacetylene: Similar in structure but with methyl groups instead of butyl groups.
Triphenylstannylacetylene: Similar in structure but with phenyl groups instead of butyl groups.
Tributylstannylvinylacetylene: Similar in structure but with an additional vinyl group.
Uniqueness: Tributylstannylacetylene is unique due to its combination of acetylene and tributylstannyl functional groups, which provide distinct reactivity and versatility in organic synthesis. Its ability to participate in various coupling and insertion reactions makes it a valuable reagent in the synthesis of complex organic molecules .
Properties
IUPAC Name |
tributyl(ethynyl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C2H.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMJHNYABQHWHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347411 | |
Record name | Tributylstannylacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
994-89-8 | |
Record name | Tributylstannylacetylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203201 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tributylstannylacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tributylethynylstannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Tributylstannylacetylene useful in organic reactions?
A1: this compound acts as a vinyl anion synthon, meaning it can readily participate in reactions where a negatively charged vinyl group (CH=CH-) is required for bond formation. This is due to the ability of tin to readily undergo transmetalation reactions, replacing the tin atom with other metals like lithium or copper. These organometallic species are highly reactive and can attack a variety of electrophilic partners to form new carbon-carbon bonds. []
Q2: Can you provide an example of how this compound is used in synthesis?
A2: Certainly! One example is its use in the synthesis of 4-(tributylstannyl)pyridazines. This involves an Inverse electron-demand Diels-Alder reaction where this compound reacts with 1,2,4,5-tetrazines. This reaction is particularly efficient with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, leading to good yields of the desired pyridazine product. []
Q3: The research mentions "Palladium-catalyzed coupling". What is the significance of this with this compound?
A3: Palladium catalysis is crucial for coupling reactions involving organostannanes like this compound. These reactions, known as Stille couplings, allow for the formation of new carbon-carbon bonds between the vinyl group of this compound and a variety of electrophilic partners, such as aryl halides or triflates. This versatility in building complex molecules makes this compound a valuable tool in organic synthesis. []
Q4: Are there any regioselectivity advantages to using this compound?
A4: Yes, research indicates that using this compound can lead to regioselective synthesis. For instance, it's been successfully employed in the synthesis of pyran-2-ones substituted at specific positions (4, 5, and 6) by coupling β-iodo-α,β-unsaturated acids with this compound derivatives. This control over the reaction outcome is highly valuable in organic synthesis, especially when targeting specific isomers. []
Q5: What are some important safety considerations when handling this compound?
A5: this compound, like many organostannane reagents, possesses potential toxicity. It's essential to handle this compound with care. Always work in a well-ventilated fume hood and use appropriate personal protective equipment, including gloves and eye protection. The reagent should be stored in an inert atmosphere, protected from light, to prevent degradation. []
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